molecular formula C21H25N5O B2977244 1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097914-98-0

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Numéro de catalogue: B2977244
Numéro CAS: 2097914-98-0
Poids moléculaire: 363.465
Clé InChI: MPHFXHMMXVYAGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Association and Complexation Studies

  • The study of association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates explored the substituent effect on complex formation, crucial for understanding molecular interactions in design of compounds with specific functionalities. NMR spectroscopy and quantum chemical calculations provided insights into the dynamics of association, influenced by the electronic properties of the substituents, and highlighted the importance of intramolecular hydrogen bond disruption in ureas for complex formation (Ośmiałowski et al., 2013).

Inhibitory Activity and Structural Optimization

  • Structural optimization of compounds targeting the p38alpha MAP kinase, a key enzyme in inflammatory processes, included derivatives similar to the queried compound. These optimizations led to the development of inhibitors with significant potential in treating autoimmune diseases, demonstrating the importance of specific molecular features for binding and activity. Molecular binding affinities were established using thermal denaturation techniques, emphasizing the role of substituents like the tert-butyl group in achieving potent inhibition (Regan et al., 2003).

Synthesis and Evaluation of Analogues

  • Research on N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α involved structure-based design and synthesis, leading to potent inhibitors of this kinase. This work underscores the potential of such compounds in therapeutic applications, where modulation of kinase activity can have significant clinical benefits. The synthesis process and biological evaluation of these inhibitors provide a framework for developing new therapeutic agents with enhanced efficacy and specificity (Getlik et al., 2012).

Antibacterial Applications

  • A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. This research demonstrates the broader applicability of urea derivatives in addressing microbial resistance through the development of new chemical entities. The antibacterial evaluation of these compounds against various pathogens highlights their potential as leads for new antimicrobial drugs (Azab et al., 2013).

Gelation Properties

  • The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea's ability to form hydrogels in acidic conditions at specific pH levels, and how the gelation properties can be tuned by the identity of the anion, reflects the compound's utility in material science, particularly for developing materials with specific mechanical properties (Lloyd & Steed, 2011).

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(2,3)18-6-8-19(9-7-18)25-20(27)23-11-12-26-15-17(14-24-26)16-5-4-10-22-13-16/h4-10,13-15H,11-12H2,1-3H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHFXHMMXVYAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.